2-Amino-1-bromo-3-chloroanthracene-9,10-dione
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Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves strategic functionalization of the anthracene-9,10-dione core. A common approach includes reactions under conditions that facilitate the addition of amino, bromo, and chloro groups to the anthracene structure. For example, 1,4-bis(amino)anthracene-9,10-diones have been synthesized through reactions involving chloro or sulfur counterparts, suggesting a pathway that might be adaptable for the synthesis of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione (Morley & Furlong, 2006).
Molecular Structure Analysis
The molecular structure of anthracene-9,10-dione derivatives is characterized by the anthracene core and the positions of substituents which significantly influence the molecule's electronic properties and reactivity. Theoretical calculations indicate that substituents such as chlorine or bromine can lower the LUMO energies, potentially affecting the compound's electronic properties and reactivity (Morley & Furlong, 2006).
Chemical Reactions and Properties
Anthracene-9,10-dione derivatives undergo various chemical reactions, including oxidative bromination, which is crucial for introducing bromo groups into the molecule. A study demonstrated an efficient protocol for the oxidative bromination of aminoanthracene-9,10-diones, which could be relevant for synthesizing 2-Amino-1-bromo-3-chloroanthracene-9,10-dione (Patil et al., 2017).
Physical Properties Analysis
The physical properties of anthracene-9,10-dione derivatives, such as solubility and crystallinity, can be influenced by the nature and position of substituents on the anthracene core. For instance, the introduction of bromo and amino groups can affect the compound's solvatochromatic properties, as observed in similar compounds (Imoto et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are significantly impacted by the electron-withdrawing or donating nature of the substituents. For anthracene-9,10-dione derivatives, the presence of amino groups can enhance nucleophilicity, allowing for further functionalization and reactions specific to these sites (Patil & Shankarling, 2014).
Scientific Research Applications
Synthesis and Bioactivities
A study detailed the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, exploring their anticancer and antimalarial activities. The synthesis involved regioselective bromination and reactions with primary and secondary amines, leading to products with potential bioactivities. These compounds exhibited significant inhibition of leukemia cell viability and malaria parasite growth, demonstrating the versatility of anthracene diones in medicinal chemistry (Hua et al., 2002).
Anticancer Properties
Another research focus has been the synthesis of 1,4-bis(amino)anthracene-9,10-diones, related to anticancer drugs such as Ametantrone and Mitoxantrone. The study reported the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines, yielding compounds with potential lower cardiotoxicity. Theoretical calculations suggested modifications could reduce side effects associated with such drugs (Morley & Furlong, 2006).
DNA-Binding and Biological Studies
Research on 2,6-disubstituted derivatives of anthracene-9,10-diones focused on their synthesis, DNA-binding properties, and cytotoxic activities. These studies found that compounds with specific side chain lengths showed superior activity and enhanced DNA binding, suggesting a mode of action involving reversible binding to DNA. This work contributes to understanding the structural factors influencing the cytotoxic properties of anthracene diones (Agbandje et al., 1992).
Luminescence and Coordination Chemistry
Amino-anthraquinone chromophores functionalized with 3-picolyl units were synthesized, showing significant charge transfer characteristics and solvent-sensitive absorption. These compounds' coordination chemistry with Re(I) complexes was explored, indicating potential applications in luminescent materials and chemosensors (Jones et al., 2011).
Metal-Free Bromination Protocols
Efficient, metal-free protocols for the bromination of aminoanthracene-9,10-diones were developed, demonstrating excellent atom economy and high yields. These methods underscore the commercial viability of such protocols for producing brominated anthracene diones, which could have various applications in synthesizing bioactive molecules and materials science (Patil et al., 2017).
properties
IUPAC Name |
2-amino-1-bromo-3-chloroanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWJIKSKKWACEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293166 |
Source
|
Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-bromo-3-chloroanthracene-9,10-dione | |
CAS RN |
117-01-1 |
Source
|
Record name | NSC87594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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